Architectural Differentiation from NAAA Inhibitor ARN19689: Sulfonamide vs. Sulfonyl-Pyrazole Linker Impact on Hydrogen-Bonding Capacity
The compound replaces the sulfonamide –SO2–NH– linker present in ARN19689 with a direct sulfonyl –SO2– linkage to the pyrazole ring. ARN19689 possesses 10 hydrogen-bond acceptors and 1 donor (sulfonamide NH); the target compound possesses 5 hydrogen-bond acceptors and 0 donors, as computed from SMILES CN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(=C)C3 . This reduction in H-bond donor count eliminates a key interaction point with the NAAA catalytic pocket, implying a distinct binding mode or target preference orthogonal to NAAA . The difference of 1 H-bond donor (1 vs. 0) is chemically meaningful in fragment-based drug design where donor count strongly influences selectivity and permeability.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 H-bond donors (sulfonyl-pyrazole direct linkage) |
| Comparator Or Baseline | ARN19689: 1 H-bond donor (sulfonamide –NH–) |
| Quantified Difference | Δ = -1 H-bond donor; complete loss of sulfonamide NH pharmacophore |
| Conditions | Structure-based computation from canonical SMILES |
Why This Matters
The absence of the sulfonamide NH eliminates a critical NAAA-binding pharmacophore, allowing this compound to serve as a selectivity probe or alternative-target ligand in projects where NAAA inhibition is a confounding off-target liability.
- [1] Di Fruscia, P. et al. J. Med. Chem. 2021, 64, 13327–13355. ARN19689 (compound 50) IC50 = 0.042 μM against human NAAA; sulfonamide-containing chemotype. View Source
